Cyclosporin AM 4N Acetate
Description
Overview of Cyclosporin (B1163) Analog Development and Diversification in Academic Research
The discovery of Cyclosporin A (CsA), a potent immunosuppressive agent, marked a new era in immunopharmacology and transplantation medicine. davidmoore.org.uk However, its clinical use was associated with significant side effects, most notably nephrotoxicity (kidney damage). davidmoore.org.ukpharmgkb.org This critical drawback spurred extensive research into the development of cyclosporin analogs. The primary goals of this research have been to synthesize derivatives with improved therapeutic profiles, such as enhanced potency, better pharmacokinetic properties, and, crucially, reduced toxicity. acs.orgtermedia.pl For instance, Cyclosporin G was one such analog developed that showed promise in animal models for maintaining immunosuppressive activity with less nephrotoxicity. acs.org
Beyond mitigating adverse effects, the diversification of cyclosporin structures has opened up new avenues of therapeutic investigation. Academic and industrial research has explored non-immunosuppressive analogs for a range of applications. acs.org These include roles as antiparasitic agents against organisms like Cryptosporidium parvum and Plasmodium falciparum, as antiviral compounds targeting viruses such as Hepatitis C (HCV) and coronaviruses, and as agents to reverse multidrug resistance in cancer cells. acs.orgnih.govasm.orgplos.org This diversification is achieved through various chemical modifications of the parent CsA molecule, leading to a vast library of compounds whose properties are systematically studied to understand structure-activity relationships. davidmoore.org.uk
Significance of Cyclosporin AM 4N Acetate (B1210297) as a Specific Derivative and Research Intermediate
Due to its role as a key metabolite, obtaining pure Cyclosporin AM 4N is essential for research. Scientists have developed methods to produce significant quantities of it and other metabolites through microbial biotransformation, which uses microorganisms to convert Cyclosporin A into its derivatives. nih.govhyphadiscovery.com This process allows for detailed investigation of the metabolite's specific biological activities.
Cyclosporin AM 4N Acetate is the acetylated derivative of the AM4N metabolite. nih.govlgcstandards.com In organic synthesis, acetylation is a common chemical reaction used to add an acetyl functional group. This is often done to protect a reactive hydroxyl (-OH) group on a molecule while other chemical modifications are made elsewhere. This role as a protected derivative makes this compound a valuable research intermediate . It can be used as a starting material in the synthesis of more complex, novel cyclosporin analogs. Its availability as a certified analytical standard also underscores its importance in the accurate identification and quantification of cyclosporin metabolites in research and clinical studies. lgcstandards.com
Historical Evolution of Cyclosporin Research and its Impact on Analog Discovery
The history of cyclosporin research began in the early 1970s when employees of the Sandoz pharmaceutical company (now Novartis) isolated new fungal strains from soil samples. wikipedia.org These fungi, including Tolypocladium inflatum, were found to produce a family of natural products called cyclosporins. wikipedia.orgsemanticscholar.org Initially investigated for potential antifungal properties, Cyclosporin A was found to have only a narrow spectrum of activity. davidmoore.org.ukwikipedia.org
The turning point came on January 31, 1972, when a screening test at Sandoz, designed by Hartmann F. Stähelin, revealed the potent immunosuppressive effect of Cyclosporin A. wikipedia.org Further characterization by Jean Borel demonstrated that the compound selectively inhibited T-lymphocytes without the severe bone marrow toxicity of other immunosuppressants. davidmoore.org.ukfrontiersin.org The chemical structure was elucidated in 1976, and following successful clinical trials that showed its remarkable ability to prevent organ rejection, the drug was approved for clinical use in the United States in 1983. wikipedia.orgsemanticscholar.org
The revolutionary impact of Cyclosporin A on the success of organ transplantation spurred a wave of further research. davidmoore.org.uk The challenges associated with its use, particularly its toxicity and poor water solubility, directly fueled the quest for analog discovery. pharmgkb.orgsemanticscholar.org A major breakthrough that facilitated this research was the first total synthesis of Cyclosporin A in 1984, which allowed for the systematic modification of its structure to study how different parts of the molecule contribute to its biological activity. davidmoore.org.uk This foundational work paved the way for the development of the diverse range of analogs, including research intermediates like this compound, that are studied today.
Data Tables
Table 1: Chemical Properties of Key Cyclosporin Compounds
This table outlines the fundamental chemical properties of Cyclosporin A and its relevant derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Cyclosporin A | C₆₂H₁₁₁N₁₁O₁₂ | 1202.61 | 59865-13-3 |
| Cyclosporin AM 4N | C₆₁H₁₀₉N₁₁O₁₂ | 1188.59 | 89270-23-5 |
| This compound | C₆₃H₁₁₁N₁₁O₁₃ | 1230.62 | Not Available |
Data sourced from references lgcstandards.comsimsonpharma.compharmaffiliates.com. The CAS number for the acetate form is not consistently available in public databases.
Table 2: Research Findings on Microbial Production of Cyclosporin A Metabolites
This table summarizes the results from a large-scale microbial conversion of Cyclosporin A to produce its primary human metabolites for research purposes. nih.gov
| Metabolite Produced | Production Method | Final Yield (mg) | Conversion Yield (%) |
| AM1 | Microbial conversion using Dactylosporangium variesporum | 288 | 19.2 |
| AM4N | Microbial conversion using Actinoplanes sp. | 147 | 9.8 |
| AM9 | Microbial conversion using Streptosporangium sp. | 115 | 7.7 |
This data demonstrates a viable method for producing significant quantities of key metabolites like Cyclosporin AM 4N, enabling further study of their properties and their use in creating derivatives like this compound. nih.gov
Properties
Molecular Formula |
C₆₃H₁₁₁N₁₁O₁₃ |
|---|---|
Molecular Weight |
1230.62 |
Synonyms |
O-Acetyl-9-L-leucinecyclosporin A; O-Acetyl-cyclosporin A Metabolite 21; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Cyclosporin Am 4n Acetate
Total Synthesis Approaches to Cyclosporin (B1163) AM 4N Acetate (B1210297) and Related Analogs
The de novo synthesis of cyclosporin analogues is a formidable challenge due to the cyclic nature of the undecapeptide, the presence of seven N-methylated amino acids, and multiple chiral centers. Total synthesis provides a versatile platform to introduce modifications at various positions of the cyclosporin scaffold, which is not readily achievable through semisynthesis.
Peptide Synthesis Methodologies for Cyclosporin Scaffold Construction
The construction of the cyclosporin macrocycle is a significant undertaking, first accomplished by Wenger in 1984. nih.gov Modern approaches often utilize a combination of solid-phase peptide synthesis (SPPS) and solution-phase techniques to assemble the linear undecapeptide precursor. d-nb.infonih.gov SPPS offers an efficient way to build the peptide chain step-by-step on a solid support. google.com However, the synthesis is complicated by the seven N-methylated peptide bonds, which are sterically hindered and prone to incomplete coupling reactions.
To overcome these challenges, specialized coupling reagents and methods have been developed. For instance, isonitrile-mediated coupling reactions have been effectively used in the total synthesis of Cyclosporin A to form the difficult N-methyl amide bonds. nih.govresearchgate.net This approach involves the reaction of a carboxylic acid with an isonitrile, sometimes under microwave irradiation, to facilitate the formation of the tertiary amide linkage. nih.gov
The final and most critical step in forming the scaffold is the macrolactamization, where the linear peptide is cyclized. This intramolecular reaction is typically performed under high-dilution conditions to favor the desired cyclization over intermolecular polymerization. nih.gov The choice of the cyclization site and the conformation of the linear precursor are crucial for achieving a high yield. nih.gov
Table 1: Key Methodologies in Cyclosporin Scaffold Synthesis
| Synthetic Step | Methodology | Key Considerations | References |
|---|---|---|---|
| Peptide Elongation | Solid-Phase Peptide Synthesis (SPPS) | Management of sterically hindered N-methylated amino acids. | d-nb.infogoogle.com |
| N-Methyl Amide Bond Formation | Isonitrile Coupling Reactions | Use of specialized reagents to overcome steric hindrance. | nih.govresearchgate.net |
| Macrocyclization | High-Dilution Intramolecular Cyclization | Pre-organization of linear precursor; prevention of dimerization. | nih.govnih.gov |
Specific Chemical Modifications Leading to Acetate Functionality
The acetate group in Cyclosporin AM 4N Acetate is located on the hydroxyl group of the unique (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue at position 1. The introduction of this acetate moiety is typically achieved by protecting the β-alcohol of the MeBmt residue.
This transformation can be accomplished through standard chemical acetylation reactions. One common method involves reacting the cyclosporin precursor with acetic anhydride (B1165640), often in the presence of a catalyst like dimethylaminopyridine (DMAP), where an excess of acetic anhydride can also serve as the solvent. google.com Alternatively, acetyl chloride can be used as the acylating agent. google.com This acetylation results in the formation of an O-acetylated cyclosporin, such as Cyclosporin A acetate, which is a known derivative. acs.orgbiosynth.com This step can be performed on the completed cyclosporin macrocycle or on the MeBmt amino acid building block before its incorporation into the peptide chain. Using a pre-acetylated building block can prevent side reactions on other potential nucleophilic sites during the peptide synthesis.
Stereochemical Control in this compound Synthesis
Maintaining stereochemical integrity is paramount throughout the synthesis of cyclosporins, which contain numerous chiral centers. The unique MeBmt residue, with its two chiral centers, presents a significant synthetic challenge. Convergent and stereoselective syntheses of MeBmt have been developed that rely on methods like dynamic kinetic resolution (DKR) to establish the correct chirality at both the C(2) and C(3) positions simultaneously. rsc.org
Furthermore, the stereochemistry of the amino acid precursors can profoundly influence the efficiency of the crucial macrolactamization step. Studies have shown that remote stereochemical changes in the linear peptide precursor can significantly impact its ability to adopt the necessary pre-organized conformation for cyclization. nih.gov For instance, the presence of a D-amino acid instead of an L-amino acid at a specific position can either facilitate or hinder the ring-closing reaction, a phenomenon that can be exploited in a dynamic kinetic resolution process during cyclization. nih.gov Organometallic reagents containing elements like boron or titanium have also been utilized in stereoselective pathways to construct specific cyclosporin analogues. google.comgoogle.com
Semisynthetic Routes to this compound from Precursors
Semisynthesis, starting from the readily available natural product Cyclosporin A, offers a more direct route to certain analogues, including this compound. iomcworld.com This approach leverages the complex scaffold provided by nature and introduces modifications through targeted chemical or enzymatic reactions.
Modification of Cyclosporin A for AM 4N Acetate Generation
Cyclosporin AM 4N is a known primary metabolite of Cyclosporin A, characterized by the N-demethylation at the sarcosine (B1681465) residue at position 4. nih.gov Therefore, a logical semisynthetic route to this compound involves two key transformations of Cyclosporin A: acetylation of the MeBmt hydroxyl group and N-demethylation at position 4.
The acetylation step is chemically straightforward, as described previously (Section 2.1.2), using reagents like acetic anhydride. google.com The selective N-demethylation at a single site among seven other N-methylated positions is a more significant challenge for traditional chemical methods. However, this specific transformation is known to be catalyzed in vivo by cytochrome P450 enzymes, primarily CYP3A4. nih.govnih.gov This suggests that a biomimetic or a direct enzymatic approach could be employed to achieve this selective modification.
Table 2: Comparison of Synthesis Strategies
| Strategy | Starting Material | Key Steps | Advantages | Challenges |
|---|---|---|---|---|
| Total Synthesis | Simple amino acids | Linear peptide synthesis, macrolactamization, functionalization | High versatility for analog creation | Lengthy, complex, low overall yield |
| Semisynthesis | Cyclosporin A | Acetylation, selective N-demethylation | Shorter route, utilizes existing complex scaffold | Limited to modifications of available sites, selectivity can be difficult |
Chemoenzymatic Approaches for Targeted Acetylation
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of biocatalysts. nih.gov While chemical acetylation is effective, enzymatic methods can offer superior regio- and stereoselectivity under milder reaction conditions, minimizing the need for protecting groups. acs.org
For targeted acetylation, hydrolases such as lipases are commonly employed. acs.org These enzymes can catalyze esterification reactions in non-aqueous environments. A lipase (B570770) could potentially be used to selectively acetylate the primary hydroxyl group of the MeBmt residue in a cyclosporin precursor, even in the presence of other nucleophiles. This approach is particularly valuable in kinetic resolutions of racemic intermediates or for desymmetrization reactions. acs.org While specific literature on the lipase-catalyzed acetylation of Cyclosporin A is not prominent, the principle is well-established for a wide range of complex molecules. acs.org
Additionally, the enzymatic machinery of the cyclosporin-producing fungus, Tolypocladium inflatum, involves nonribosomal peptide synthetases (NRPSs). nih.gov While these enzymes are primarily involved in peptide bond formation and N-methylation, the broader field of chemoenzymatic synthesis explores using engineered enzymes or enzymes from other pathways, such as acetyltransferases, to perform targeted modifications like acetylation on natural product scaffolds. nih.govacs.organu.edu.au
Design Principles for Novel this compound Analogs
The development of new cyclosporin analogs is driven by the goal of optimizing biological activity, improving pharmacokinetic properties, or exploring new therapeutic applications by altering the molecule's interaction with its biological targets. wiley.com The design process is complex, owing to the molecule's cyclic nature, multiple N-methylated amino acids, and the presence of the unique (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue at position 1. wiley.comkarger.com
Rational drug design relies on a deep understanding of the relationship between a molecule's three-dimensional structure and its biological function. For cyclosporins, this involves detailed knowledge of how the peptide backbone and its side chains interact with its primary intracellular receptor, cyclophilin (Cyp), and how the resulting Cyclosporin-Cyp complex subsequently binds to and inhibits calcineurin. google.comnih.gov
The cyclosporin molecule is understood to have two primary functional domains: a "binding domain" that engages with cyclophilin and an "effector domain" that, as part of the complex, interacts with calcineurin. nih.gov Structure-activity relationship (SAR) studies have elucidated the critical roles of specific amino acid residues:
Position 1 (MeBmt): The side chain of the MeBmt residue is crucial. Its hydroxyl group is a key attachment point for modifications, such as the acetylation in Cyclosporin A Acetate. nih.gov The butenyl side chain also plays a significant role in biological activity, and modifications here can drastically alter the compound's profile. acs.orgsci-hub.st
Positions 4 and 6 (MeLeu): The side chains of the N-methyl-L-leucine residues at positions 4 and 6 are considered vital components of the effector domain that interacts with calcineurin. nih.gov
Conformational Dynamics: A key principle in cyclosporin design is managing the molecule's conformational flexibility. CsA adopts different shapes in polar (aqueous) versus non-polar (lipid membrane) environments, a property believed to be critical for its cell permeability. acs.orgresearchgate.net Rational design of analogs must consider how amino acid substitutions will affect this conformational equilibrium. For instance, the introduction of additional hydrogen bond donors can alter the preferred conformation and reduce permeability. acs.org
Research findings from the synthesis of various analogs have provided a clear map for rational design, highlighting which positions are tolerant to modification and which are essential for maintaining a desired activity.
Table 1: Structure-Activity Relationship (SAR) Data for Key Residues in Cyclosporin A Analogs
| Residue Position | Original Amino Acid | Role/Importance in Rational Design | Finding from Analog Studies | Citation(s) |
| 1 | MeBmt | Primary site for derivatization; side chain is critical for activity. | Modifications to the hydroxyl group (e.g., acetylation) or the butenyl side chain significantly impact biological function. | wiley.comacs.orgsci-hub.st |
| 2 | Abu | Essential for immunosuppressive activity. | Modifications generally lead to a significant loss of activity. | wiley.com |
| 3 | Sar | Considered essential for maintaining the bioactive conformation. | Limited modifications are tolerated without loss of activity. | wiley.com |
| 4 | MeLeu | Part of the "effector domain" for calcineurin binding. | The side chain is crucial for the interaction of the CsA-Cyp complex with calcineurin. | nih.gov |
| 6 | MeLeu | Part of the "effector domain" for calcineurin binding. | Along with position 4, this residue's side chain is critical for inhibiting calcineurin. | nih.gov |
| 11 | MeVal | Important for maintaining the overall ring structure and conformation. | Modifications can be tolerated but may affect the stability of the bioactive conformation. | wiley.comkarger.com |
Where rational design modifies specific sites based on known structures, combinatorial chemistry creates large, diverse collections (libraries) of related compounds for high-throughput screening. nih.gov This is particularly useful for exploring the chemical space around a complex scaffold like cyclosporin to discover analogs with novel or improved properties.
The generation of cyclosporin analog libraries typically involves a systematic process:
Scaffold Selection: The core cyclic undecapeptide structure of cyclosporin serves as the central scaffold.
Building Block Variation: A diverse set of "building blocks," including natural and non-natural amino acids, is used to substitute residues at specific positions. google.com
Synthesis Strategy: Solid-phase peptide synthesis (SPPS) is a common method, allowing for the sequential addition of amino acids to a resin bead. The "split-pool" synthesis strategy is particularly powerful, enabling the creation of "one-bead one-compound" (OBOC) libraries where each bead carries a unique peptide sequence. nih.govgoogle.com
Cyclization: The final step involves cleaving the linear peptide from the solid support and inducing intramolecular cyclization, a challenging but critical step for sterically hindered peptides like cyclosporins. karger.comgoogle.com
Modern advancements in combinatorial chemistry, such as the development of DNA-encoded libraries (DEL), offer the potential to synthesize and screen astronomically larger libraries of macrocycles. nih.gov In this approach, each unique chemical structure is tagged with a unique DNA sequence, allowing for rapid identification of "hit" compounds from a large pool by sequencing the DNA tag.
Table 2: Hypothetical Combinatorial Library Design for Cyclosporin Analogs
| Library Component | Description | Examples | Citation(s) |
| Core Scaffold | The fundamental chemical structure being modified. | Cyclosporin A cyclic undecapeptide backbone. | google.com |
| Diversity Points | Specific positions on the scaffold where building blocks are varied. | Amino acid positions 1, 5, 7, 8. These positions are known to be more tolerant of substitution than others. | karger.comnih.gov |
| Building Blocks | The chemical units used to introduce diversity. | - Non-proteinogenic amino acids- Amino acids with varied side-chain polarity, charge, or size- Glycine, Sarcosine | acs.orggoogle.com |
| Synthesis Method | The chemical technique used to assemble the library. | - Split-Pool Solid-Phase Synthesis- Parallel Synthesis | nih.govnih.gov |
| Screening Assay | The biological test used to identify active compounds in the library. | - Cyclophilin binding assays- Calcineurin inhibition assays- Cell-based functional assays | nih.gov |
Biosynthetic Pathways and Microbial Conversion Relevant to Cyclosporin Am 4n Precursors
Elucidation of Nonribosomal Peptide Synthetase (NRPS) Systems for Cyclosporin (B1163) Biosynthesis
Cyclosporin A, a cyclic undecapeptide, is not synthesized by the ribosome, but rather by a large, multifunctional enzyme known as a Nonribosomal Peptide Synthetase (NRPS). researchgate.netwikipedia.org The synthetase responsible for Cyclosporin A production, Cyclosporin Synthetase (CySyn or SimA), is a single, massive 1.7 MDa polypeptide that catalyzes approximately 40 distinct reaction steps to assemble the molecule. researchgate.net This mega-enzyme is produced by the filamentous fungus Tolypocladium inflatum (also known as Beauveria nivea). researchgate.netasm.org The entire biosynthetic gene cluster for cyclosporin is understood to contain 12 genes, with the NRPS (SimA) being central to the assembly of the 11 amino acid substrates. asm.orgoregonstate.edu
The Cyclosporin Synthetase is organized into eleven distinct modules, with each module responsible for the incorporation of one specific amino acid into the growing peptide chain. researchgate.net The synthesis follows an assembly-line logic, utilizing a series of specialized catalytic domains within each module: nih.gov
Adenylation (A) Domain: This domain selects a specific amino acid and activates it by converting it into an aminoacyl adenylate, using ATP as a cofactor.
Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then covalently tethered as a thioester to a 4'-phosphopantetheine (B1211885) (4'-Ppant) prosthetic group on the T-domain. researchgate.net This flexible arm allows the substrate to be moved between the different catalytic sites. researchgate.net
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid of the current module and the nascent peptide chain attached to the T-domain of the previous module. researchgate.net
This modular, multi-domain architecture allows for the precise and sequential assembly of the cyclosporin backbone, starting with the amino acid D-alanine at position 8. nih.gov The process continues with the stepwise addition of amino acids until the linear undecapeptide is formed, after which a terminal thioesterase (Te) or condensation-like domain catalyzes its cyclization and release from the enzyme. nih.govnih.gov
A defining characteristic of Cyclosporin A is the heavy N-methylation of its peptide backbone; seven of the eleven amide nitrogens are methylated. researchgate.net This modification is crucial for the molecule's conformation and biological activity. nih.gov The N-methylation is performed by N-methyltransferase (N-MTase) domains, which are integrated into seven of the eleven NRPS modules, typically situated between the A and T/PCP domains. researchgate.net These N-MTase domains use S-adenosyl-L-methionine (AdoMet) as the methyl group donor, transferring it to the α-amino group of the tethered amino acid before peptide bond formation. nih.govnih.gov
In addition to N-methylation, the biosynthesis involves the incorporation of non-proteinogenic amino acids. The unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) at position 1 is synthesized by a dedicated polyketide synthase (PKS) pathway encoded by genes within the same cluster. asm.orgfrontiersin.org The D-alanine at position 8 is produced from L-alanine by a specific alanine (B10760859) racemase enzyme (SimB). asm.org
Microbial Conversion of Cyclosporin A to N-Demethylated Derivatives (e.g., AM 4N)
Cyclosporin AM 4N is an N-demethylated derivative of Cyclosporin A, where the methyl group on the nitrogen of the leucine (B10760876) residue at position 4 is removed. nih.govnih.gov This compound, also a human metabolite of Cyclosporin A, can be produced at a research scale through microbial biotransformation. nih.gov
To produce human metabolites of Cyclosporin A, extensive screening of various microorganisms has been undertaken. In one study, 1,237 strains of actinomycetes were screened for their ability to convert Cyclosporin A. nih.gov Of these, 89 strains (7.2%) were found to produce the desired derivatives. nih.gov Through this screening process, the strain Actinoplanes sp. ATCC 53771 was specifically identified and selected for its efficiency in producing the N-demethylated derivative, AM 4N. nih.gov Another screening of 28 bacterial and 72 fungal strains also identified several organisms capable of producing N-demethylated minor products. nih.gov
| Total Strains Screened | Strains Showing Conversion Activity | Percentage of Active Strains | Selected Strain for AM 4N Production |
|---|---|---|---|
| 1237 | 89 | 7.2% | Actinoplanes sp. ATCC 53771 |
Achieving a high yield of Cyclosporin AM 4N through microbial conversion requires careful optimization of the fermentation process. nih.gov Key factors that significantly influence the production yield include the composition of the production medium and the duration of the incubation period with the Cyclosporin A substrate. nih.gov Optimization of these parameters is crucial for maximizing the efficiency of the biotransformation. nih.govnih.gov
In a research-scale production setup, this optimization has been successfully applied. A large-scale microbial conversion using a 30-liter jar fermentor, starting with 1.5 grams of Cyclosporin A, yielded 147 mg of Cyclosporin AM 4N. nih.gov
| Derivative | Starting Material (Cyclosporin A) | Final Yield | Conversion Rate | Selected Microorganism |
|---|---|---|---|---|
| AM1 (Hydroxylated) | 1.5 g | 288 mg | 19.2% | Dactylosporangium variesporum IFO 14104 |
| AM 4N (N-demethylated) | 1.5 g | 147 mg | 9.8% | Actinoplanes sp. ATCC 53771 |
| AM 9 (Hydroxylated) | 1.5 g | 115 mg | 7.7% | Streptosporangium sp. AF 935 |
The formation of Cyclosporin AM 4N from Cyclosporin A is an enzymatic N-demethylation reaction. In humans, the metabolism of Cyclosporin A, including demethylation and hydroxylation, is primarily carried out by cytochrome P450 enzymes. The microbial conversion processes are intended to mimic this metabolic pathway. nih.gov While specific microorganisms like Actinoplanes sp. ATCC 53771 have been identified as effective catalysts for this N-demethylation, the specific demethylase enzymes from these microbial sources responsible for the transformation have not been fully characterized in the available literature.
Advanced Structural Characterization and Conformational Dynamics of Cyclosporin Am 4n Acetate
Conformational Analysis using Advanced Spectroscopic Techniques (e.g., High-Resolution NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformations of cyclosporins. acs.org For Cyclosporin (B1163) A and its derivatives, NMR studies reveal a strong dependence of the molecular structure on the solvent environment. uq.edu.aunih.gov
In nonpolar solvents, which mimic the interior of a cell membrane, cyclosporins like Cyclosporin A predominantly adopt a "closed" conformation. nih.gov This conformation is characterized by a network of intramolecular hydrogen bonds that shield the polar amide groups from the nonpolar solvent. nih.gov For instance, NMR and IR spectroscopy have shown that in nonpolar solvents, the metabolite AM4N, which is closely related to Cyclosporin AM 4N Acetate (B1210297), also favors a major conformation similar to the DEKSAN-type conformer of Cyclosporin A. acs.org This closed structure features a cis-peptide bond between MeLeu-9 and MeLeu-10. nih.gov
Conversely, in polar, aqueous environments, the single closed conformation gives way to a complex equilibrium of multiple conformers. uq.edu.au The NMR spectra in such solvents show a multitude of peaks, indicating the presence of at least three to eight different conformations in slow exchange. acs.orguq.edu.au These "open" conformations have fewer intramolecular hydrogen bonds and expose more of their polar groups to the solvent. ethz.ch The transition between these states is a key feature of the molecule's ability to traverse biological membranes. acs.org
The table below summarizes the typical conformational states of cyclosporin derivatives in different solvent environments as determined by NMR spectroscopy.
| Solvent Environment | Predominant Conformation | Key Structural Features |
| Nonpolar (e.g., Chloroform) | "Closed" (DEKSAN-type) | Extensive intramolecular hydrogen bonding; cis-peptide bond at MeLeu9-MeLeu10. |
| Polar (e.g., Water/Acetonitrile) | Multiple "Open" Conformers | Fewer intramolecular hydrogen bonds; exposure of polar groups; mixture of cis/trans peptide bonds. |
| Protein-Bound (e.g., Cyclophilin) | Single Bioactive Conformation | All-trans peptide bonds; no intramolecular hydrogen bonds; specific side-chain orientations for target binding. ethz.ch |
X-ray Crystallography Studies of Cyclosporin AM 4N Acetate (if available) or Related Cyclosporin-Target Complexes
The crystal structures of cyclosporin-cyclophilin complexes reveal a conformation that is significantly different from those observed in solution or in solid-state crystals of cyclosporin alone. acs.orgethz.ch When bound to cyclophilin, Cyclosporin A adopts a single, well-defined conformation with all peptide bonds in the trans configuration. ethz.ch This bioactive conformation is devoid of the intramolecular hydrogen bonds that characterize the "closed" form in nonpolar solvents. acs.org Instead, the amide protons and carbonyl groups that were previously engaged in internal hydrogen bonds are reoriented to interact with the cyclophilin binding pocket. nih.gov
A database of eleven different cyclosporin derivatives complexed with cyclophilin A has provided significant insight into the protein-ligand interactions, showing how minor chemical modifications can affect hydrogen bonding, van der Waals interactions, and the structure of surrounding water molecules. nih.gov The conformation of Cyclosporin A in a complex with a Fab antibody molecule was also found to be similar to the cyclophilin-bound state, highlighting a consistent bioactive structure in an aqueous, protein-bound environment. rcsb.org
Molecular Dynamics Simulations and Computational Approaches to Conformational Sampling
Molecular Dynamics (MD) simulations have become an indispensable tool for exploring the conformational dynamics and flexibility of cyclosporins. nih.govnih.gov These computational methods allow for the sampling of a wide range of molecular conformations and the transitions between them, providing insights that complement experimental data from NMR and X-ray crystallography. acs.orgnih.gov
MD simulations have been used to model the behavior of Cyclosporin A in various environments, including explicit water, nonpolar solvents, and lipid bilayers. nih.govnih.govcore.ac.uk These simulations confirm the "chameleonic" nature of cyclosporin, showing that it can readily transition between different conformational states in response to changes in its environment. nih.gov For example, simulations starting from either the "closed" crystal structure or the "open" protein-bound structure both converge to a range of conformations when simulated in explicit water, replicating the conformational polymorphism observed in NMR experiments. uq.edu.au
Furthermore, computational approaches like restrained MD, which incorporates distance constraints from NMR experiments (e.g., Nuclear Overhauser Effects), have been successfully used to build dynamic models of cyclosporin's structure in apolar solutions. nih.gov Multicanonical MD simulations have been employed to investigate the conformational ensembles of Cyclosporin A in seven different explicit solvents, revealing that experimentally determined structures represent only a fraction of the total accessible conformational space. nih.gov These studies are crucial for understanding the relationship between conformational flexibility and membrane permeability. acs.org
Structural Determinants for Specific Molecular Interactions
The specific molecular interactions of this compound are dictated by its three-dimensional structure and the orientation of its amino acid side chains. The ability of the molecule to switch from a closed, internally hydrogen-bonded conformation to an open, bioactive conformation is the primary structural determinant for its interaction with its target protein, cyclophilin. nih.gov
In the bioactive, cyclophilin-bound conformation, the side chains of several residues on one face of the cyclosporin ring are exposed and make direct contact with the protein. nih.gov These include the side chains of MeBmt-1, Abu-2, Val-5, MeLeu-9, and MeLeu-10. ethz.ch The other face of the ring, containing the effector domain, remains exposed to the solvent and is then able to interact with a secondary target, calcineurin. nih.gov
The structural elements crucial for this interaction include:
All-trans Peptide Bonds: The adoption of an all-trans backbone conformation is a prerequisite for fitting into the cyclophilin binding site. ethz.ch
Exposure of Key Side Chains: The specific orientation of hydrophobic and polar side chains allows for precise van der Waals and hydrogen bond interactions with the protein. nih.gov
Conformational Rigidity upon Binding: While flexible in solution, cyclosporin becomes conformationally ordered upon binding to cyclophilin, which is a common feature of protein-ligand interactions. nih.gov
Modification at different positions, such as the N-5 position, can control the conformation and lead to derivatives that bind to cyclophilin but lack immunosuppressive activity, acting as antagonists. nih.gov This demonstrates the critical role that specific structural features play in determining the nature of the molecular interaction.
Cellular Biology and in Vitro Activity of Cyclosporin Am 4n Acetate in Research Models
Effects on Immune Cell Subpopulations and Their Activation in vitro (e.g., T-cell activation, B-cell proliferation)
Cyclosporin (B1163) A (CsA) is a potent immunosuppressive agent primarily known for its profound effects on T-lymphocytes. nih.gov In vitro studies have extensively detailed its mechanism of action. The immunosuppressive effect of CsA is initiated by its binding to the intracellular protein cyclophilin A. nih.gov This CsA-cyclophilin A complex then targets and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. nih.gov The inhibition of calcineurin is a critical step, as it prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). nih.gov By blocking NFAT's entry into the nucleus, CsA effectively prevents the transcription of interleukin-2 (B1167480) (IL-2), a key cytokine required for T-cell activation and proliferation. nih.govnih.gov
The inhibitory effect of CsA on T-cell activation is dependent on the nature of the stimulus. For instance, in the Jurkat T leukemia cell line, IL-2 production induced by agents that increase intracellular calcium and by phorbol (B1677699) myristate acetate (B1210297) (PMA) is completely blocked by CsA. nih.gov However, in other cell lines like HUT 78, low levels of IL-2 production induced by PMA alone are not blocked by CsA, suggesting that CsA specifically interferes with certain signaling events of T-cell activation rather than globally inhibiting IL-2 gene expression. nih.gov Studies in guinea pig models further show that while CsA suppresses T-cell activation by blocking IL-2 production, this suppression cannot always be reversed by adding exogenous IL-2, indicating a more complex mechanism of inhibition that depends on the T-cell's differentiation state and the specific activation signal. nih.gov Administration of CsA to healthy volunteers results in a strong inhibition of T-cell proliferation in ex vivo assays. mdpi.com
The effects of CsA extend to B-lymphocytes, where it has been shown to directly inhibit proliferation through more than one mechanism. nih.gov In vitro studies using human tonsillar B-lymphocytes demonstrated that CsA strongly inhibits proliferative responses to both T-cell dependent mitogens, like pokeweed mitogen (PWM), and T-cell independent mitogens, such as Staphylococcus aureus. nih.govnih.gov This inhibition is not reversed by the addition of external growth factors like IL-1, IL-2, or B-cell growth factor (BCGF). nih.gov The timing of CsA addition is crucial; maximal inhibition occurs when the compound is added early in the culture period, suggesting it blocks an early event critical for the cell's entry into the cell cycle. nih.gov However, its ability to inhibit proliferation even when added at later stages with certain mitogens suggests an additional mechanism of inhibition later in the cell cycle may also be at play. nih.gov
Modulation of Cell Proliferation and Migration in Various Cell Lines
Cyclosporin A demonstrates significant modulatory effects on the proliferation and migration of various cell types, extending beyond its well-documented impact on immune cells. In cancer cell lines, CsA has been observed to suppress growth by inhibiting cell cycle progression. nih.gov For example, it can reduce the expression of proliferating cell nuclear antigen (PCNA) and c-Myc while increasing the expression of the cell cycle inhibitor p21. nih.gov In some contexts, CsA's effect is contingent on culture conditions; it inhibited the proliferation of A-549 lung cancer cells under anchorage-dependent conditions but stimulated their growth when anchorage-independent. columbia.edu
In the context of the vasculature, CsA influences endothelial cell behavior, which is critical for processes like angiogenesis. In vitro studies show that CsA can increase the proliferation and migration of primary lung endothelial cells. nih.gov This effect appears to be independent of its classical calcineurin-inhibition pathway and is associated with an increase in mitochondrial reactive oxygen species (ROS). nih.gov A synergistic inhibitory effect on endothelial cell proliferation was observed when CsA was combined with the antifungal drug itraconazole (B105839), with the half-maximal inhibitory concentration (IC50) of each drug being reduced by 3 to 9-fold in combination. plos.org This combination also synergistically inhibits endothelial cell tube formation and sprouting, which are essential processes in angiogenesis involving cell migration and differentiation. plos.org Conversely, other studies have reported direct cytotoxic and anti-proliferative effects on endothelial cells, suggesting that the impact of CsA can be dose- and context-dependent. nih.govresearchgate.net For instance, CsA was found to stimulate human umbilical vein endothelial cells to synthesize endothelin, a peptide that in turn causes smooth muscle cell proliferation. cloudfront.net
Induction of Apoptosis or Autophagy in Cell Culture Systems
Cyclosporin A has been shown to induce distinct forms of programmed cell death, namely apoptosis and autophagy, in various in vitro models. The induction of these pathways is often dose-dependent. In rat pituitary GH3 cells, CsA treatment decreased cell survival in a dose-dependent manner (0.1 to 10 µM). nih.govnih.gov At concentrations ranging from 1.0 to 10 µM, CsA induced a dose-dependent increase in markers for autophagy, such as LC3-I and LC3-II. nih.govnih.gov At the same doses, clear indicators of apoptosis, including nuclear and DNA fragmentation and increased p53 expression, were also observed. nih.gov
Studies on the human breast cancer cell line MCF-7 also revealed that CsA can induce both apoptosis and autophagy, with differential effects at varying concentrations. herts.ac.uk While specific markers for both pathways were regulated by CsA, the precise dose-response mechanism can influence which cell death pathway predominates. herts.ac.uk The interplay between these two pathways can be complex. Autophagy can sometimes act as a cytoprotective mechanism against apoptosis induced by chemotherapeutic agents. plos.org For example, inhibiting autophagy has been shown to enhance apoptosis induced by the drug daunorubicin (B1662515) in K562 myeloid leukemia cells. plos.org In some osteosarcoma cell lines, autophagy induction has been identified as a mechanism for apoptosis-independent cell death. oncotarget.com The ability of CsA to modulate these fundamental cell death pathways highlights its potential as a tool in cancer research, where it may influence the efficacy of other cytotoxic agents. nih.gov
Cyclosporin AM 4N Acetate as a Modulator of Multidrug Resistance in Cell Lines
Cyclosporin A is recognized as a broad-spectrum modulator of multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in cancer chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing intracellular drug concentration and efficacy. nih.govoaepublish.com CsA can reverse this resistance by interacting with and inhibiting the function of these transporters.
Cyclosporin A interacts with several key ABC transporters implicated in multidrug resistance. Its most well-characterized interaction is with P-glycoprotein (P-gp/ABCB1). nih.govnih.gov Photoaffinity labeling studies have shown that CsA derivatives directly bind to P-gp. nih.gov This interaction is competitive, as other P-gp substrates and modulators like vinblastine (B1199706) and verapamil (B1683045) can inhibit this binding. nih.gov CsA also functions as an inhibitor of other important transporters, including Multidrug Resistance Protein 1 (MRP-1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govnih.gov
While CsA is a potent inhibitor of P-gp and MRP-1, its interaction with BCRP is more nuanced. nih.govnih.gov Studies have shown that CsA inhibits the function of P-gp at low micromolar concentrations, but BCRP function is largely unaffected at similar concentrations. nih.gov Further investigation revealed that CsA is an inhibitor but not a substrate for BCRP. capes.gov.brnih.gov It inhibits the ATPase activity associated with BCRP and its R482T mutant, but with a lower potency compared to its effect on P-gp. capes.gov.brnih.gov The inhibitory constant (Ki) of CsA towards BCRP was determined to be 6.7 µM when using estrone-3-sulfate as a substrate and 7.8 µM with methotrexate (B535133) as the substrate. capes.gov.brnih.gov
By inhibiting the efflux function of ABC transporters, Cyclosporin A effectively increases the intracellular retention of chemotherapeutic drugs, thereby enhancing their cytotoxicity in resistant cancer cell lines. nih.gov In vitro experiments have demonstrated that CsA enhances the retention of the substrate drug mitoxantrone (B413) in cells overexpressing P-gp (HL60/VCR), MRP-1 (HL60/ADR), and BCRP (8226/MR20). nih.gov This increased retention translates directly to increased cell killing. The cytotoxicity of mitoxantrone was increased 6-fold in P-gp overexpressing cells, 4-fold in MRP-1 overexpressing cells, and 4-fold in BCRP overexpressing cells in the presence of CsA. nih.gov
Furthermore, CsA was shown to increase the nuclear distribution of doxorubicin (B1662922) in 8226/MR20 cells, which also express Lung Resistance Protein (LRP), leading to a 12-fold increase in doxorubicin's cytotoxicity without affecting the total cellular drug content. nih.gov This broad-spectrum activity against P-gp, MRP-1, BCRP, and LRP distinguishes CsA from other modulators like PSC-833, which is potent against P-gp but has no effect on MRP-1, BCRP, or LRP. nih.gov This capacity to restore sensitivity to multiple anticancer drugs makes CsA a significant agent in the study of overcoming multidrug resistance.
| Resistant Cell Line | Overexpressed Transporter(s) | Chemotherapeutic Drug | Fold Increase in Cytotoxicity with CsA | Reference |
|---|---|---|---|---|
| HL60/VCR | P-glycoprotein (P-gp) | Mitoxantrone | 6-fold | nih.gov |
| HL60/ADR | MRP-1 | Mitoxantrone | 4-fold | nih.gov |
| 8226/MR20 | BCRP, LRP | Mitoxantrone | 4-fold | nih.gov |
| HEK-293 482R | BCRP | Mitoxantrone | 3-fold | nih.gov |
| 8226/MR20 | BCRP, LRP | Doxorubicin | 12-fold | nih.gov |
Studies on Non-Immune Cell Systems (e.g., Endothelial Cells, Skeletal Muscle Cells, Neural Precursor Cells)
The biological activity of Cyclosporin A has been investigated in a variety of non-immune cell systems, revealing diverse and significant effects.
Endothelial Cells: In vitro studies using bovine aortic endothelial cells have shown that CsA can exert a direct cytotoxic effect in a time- and dose-dependent manner. nih.gov This damage is characterized by initial cell detachment from the culture substrate, followed by cell lysis. nih.gov For example, concentrations of 10 µM and 50 µM CsA induced marked cell lysis starting after 3 hours of incubation. nih.gov This cellular injury was associated with an increased release of prostacyclin and thromboxane (B8750289) A2. nih.gov However, other studies have demonstrated that CsA can promote endothelial cell proliferation and migration, key steps in angiogenesis. nih.gov This pro-angiogenic effect was found to be calcineurin-independent and mediated by an increase in mitochondrial reactive oxygen species. nih.gov The combination of CsA and itraconazole was also found to synergistically inhibit endothelial cell proliferation and tube formation. plos.org
Neural Precursor Cells (NPCs): Research has shown that CsA has direct effects on adult neural precursor cells. nih.govnih.gov In vitro assays using pure populations of NPCs revealed that CsA enhances cell survival, leading to an increased number of cells and larger neurosphere colonies, without affecting proliferation kinetics or altering the differentiation profile into specific neural lineages. nih.govutoronto.caresearchgate.net This pro-survival effect is mediated through a calcineurin-independent pathway, specifically by blocking the formation of the mitochondrial permeability transition pore. utoronto.ca Additionally, CsA was observed to decrease cell-cell adhesion in developing NPC colonies. nih.gov
| Cell Type | Observed Effect | Key Findings | Reference |
|---|---|---|---|
| Bovine Aortic Endothelial Cells | Cytotoxicity | Dose- and time-dependent cell detachment and lysis. | nih.gov |
| Primary Lung Endothelial Cells | Increased Proliferation & Migration | Calcineurin-independent effect associated with mitochondrial ROS. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Synergistic Inhibition of Proliferation (with Itraconazole) | Combination synergistically inhibits tube formation and sprouting. | plos.org |
| Adult Neural Precursor Cells (NPCs) | Enhanced Survival | Calcineurin-independent; increases cell numbers and colony size. | nih.govutoronto.ca |
| Adult Neural Precursor Cells (NPCs) | Decreased Cell Adhesion | Observed in developing NPC colonies. | nih.gov |
Impact on Cell Differentiation and Regeneration
Cyclosporin A has demonstrated varied and sometimes conflicting effects on the differentiation and regeneration of different cell types in in vitro studies. Its influence appears to be highly dependent on the cell type and the specific experimental conditions.
In the context of neural stem cells, research has shown that Cyclosporin A can significantly inhibit proliferation in a dose-dependent manner. Furthermore, it influences the differentiation pathways of these cells, promoting an increase in astrocyte genesis while concurrently decreasing neuron differentiation nih.gov.
The role of CsA in cardiac regeneration has also been a subject of investigation, particularly in the context of stem cell therapy. However, the results have been inconsistent. Some in vitro studies suggest a positive effect, indicating that CsA can enhance the proliferation and survival of stem cells, or reduce apoptosis. Conversely, other studies using similar methodologies have reported negative outcomes, such as reduced proliferation, angiogenesis, differentiation, and migration, alongside increased apoptosis nih.gov.
In the realm of myogenesis, studies on collagen VI-deficient myopathic mice have shown that appropriate administration of CsA can stimulate muscle regeneration. This is evidenced by a significant increase in the number of myogenin (MyoG)-positive cells and regenerating myofibers during the early stages of muscle repair researchgate.net.
The effects of CsA are not limited to stem and progenitor cells. It has also been shown to impact the differentiation of B-lymphocytes. T-cell-dependent, pokeweed mitogen (PWM)-induced B-cell proliferation and differentiation into immunoglobulin-secreting cells were significantly inhibited by CsA. This inhibition was observed even when T-cell helper factors were used instead of T-cells, suggesting a direct effect on B-cells nih.gov.
The table below summarizes the observed effects of Cyclosporin A on cell differentiation and regeneration in different research models.
| Cell Type | Research Model | Observed Effects of Cyclosporin A | Citation |
| Neural Stem Cells | In Vitro Culture | Inhibited proliferation; Increased astrocyte genesis; Decreased neuron differentiation | nih.gov |
| Stem Cells (General) | In Vitro (Cardiac Regeneration Context) | Inconsistent effects: some studies show enhanced proliferation and survival, while others show reduced proliferation, angiogenesis, and differentiation | nih.gov |
| Myoblasts | Injured Muscles of Col6a1 (-/-) Mice | Stimulated myogenesis; Increased number of myogenin-positive cells and regenerating myofibers | researchgate.net |
| B-Lymphocytes | In Vitro Culture | Inhibited T-cell-dependent proliferation and differentiation into Ig-secreting cells | nih.gov |
Regulation of Gene Expression in Specific Cell Types
Cyclosporin A is well-known for its immunomodulatory effects, which are primarily achieved through the regulation of gene expression, particularly in T-lymphocytes. A key mechanism of action is the inhibition of T-cell growth factor (TCGF), also known as Interleukin-2 (IL-2), gene expression at the level of mRNA transcription nih.gov.
The process involves CsA forming a complex with its intracellular receptor, cyclophilin. This complex then binds to and inhibits calcineurin, a phosphatase. The inhibition of calcineurin prevents the activation of the nuclear factor of activated T-cells (NFAT), a transcription factor crucial for the expression of several lymphokine genes. This blockade of the calcineurin/NFAT pathway leads to a reduction in the production of IL-2, IL-4, and interferon-γ nih.govnih.gov. Studies using a cloned human leukemic T-cell line (Jurkat) demonstrated that CsA completely inhibited induced TCGF mRNA accumulation at concentrations of 0.3-1.0 µg/ml. Nuclear transcription experiments confirmed that CsA inhibited the synthesis of TCGF transcripts in a dose-dependent manner, with complete inhibition at 1 µg/ml. Notably, the expression of other inducible genes, such as the TCGF receptor and HT-3, was not inhibited, suggesting a relatively selective action of CsA on TCGF gene transcription nih.gov.
Beyond its effects on T-cells, Cyclosporin A has also been shown to induce the expression of antiviral genes in a human lung epithelial cell line. This induction was found to be dependent on interferon regulatory factor 1, but independent of the classical interferon responses. This suggests an alternative pathway through which CsA can exert its effects on gene expression, contributing to its antiviral properties nih.gov.
Furthermore, in the context of embryo implantation, low dosages of CsA have been observed to up-regulate the expression of integrin β3 and matrix metalloproteinase-9 (MMP-9) in mouse embryos in vitro. This up-regulation was associated with enhanced embryonic adhesion and invasion, suggesting a beneficial role in this specific biological process researchgate.net.
The following table provides a summary of the regulatory effects of Cyclosporin A on gene expression in different cell types.
| Cell Type | Specific Genes/Pathways Affected | Observed Effect | Citation |
| T-Lymphocytes (Jurkat cell line) | T-cell growth factor (TCGF/IL-2) | Inhibition of mRNA transcription | nih.gov |
| T-Lymphocytes | Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interferon-γ | Reduced production via inhibition of the calcineurin/NFAT pathway | nih.gov |
| Human Lung Epithelial Cells | Antiviral genes | Induction of expression (dependent on interferon regulatory factor 1) | nih.gov |
| Mouse Embryos | Integrin β3, Matrix metalloproteinase-9 (MMP-9) | Up-regulation of mRNA and protein expression | researchgate.net |
Preclinical Pharmacokinetic and Pharmacodynamic Research of Cyclosporin Am 4n Acetate and Its Parent Compound in Animal Models
Absorption and Distribution Studies in Animal Models (e.g., Rodents, Dogs, Cats)
Cyclosporin (B1163) A, a highly lipophilic molecule, demonstrates wide distribution into blood, plasma, and various tissues following administration. nih.gov Its absorption and distribution patterns have been characterized in several preclinical species, providing foundational knowledge for its therapeutic application.
Once absorbed, Cyclosporin A distributes extensively throughout the body, with a tendency to accumulate in fat-rich organs. nih.gov Studies in mice have shown that Cyclosporin A is detected in every organ assayed, including the serum, thymus, mesenteric lymph nodes, spleen, kidney, liver, lung, intestines, and brain. nih.gov The highest concentrations are typically found in adipose tissue and the liver. nih.gov
Research in a mouse model demonstrated that organs susceptible to Cyclosporin A toxicity, such as the brain, kidney, and liver, exhibited retention of the compound relative to blood levels. nih.gov The thymus and spleen also showed similar retention patterns. nih.gov In contrast, organs considered more resistant to its toxic effects, like the heart, lung, and muscle, did not show significant retention. nih.gov This pattern suggests that the specific kinetics of Cyclosporin A, involving increased retention and accumulation in certain organs, could be a contributing factor to its organ-specific toxicity. nih.gov
The oral bioavailability of Cyclosporin A varies considerably among different animal species. Pharmacokinetic studies have found that rats and dogs generally show good absorption, with absolute bioavailability in the range of 10% to 30% when administered by gavage in an olive oil vehicle. nih.gov However, other species, such as the guinea pig, rabbit, and marmoset, exhibit very low bioavailability, often less than 5%. nih.gov
In cats, the bioavailability has also been shown to be variable. One study reported values of 14.64% in a low oral dose group, 36.98% in a medium dose group, and 13.53% in a high dose group, indicating a nonlinear pharmacokinetic profile. mdpi.com Formulation can also significantly impact absorption; in Wistar rats, a self-dispersing formulation resulted in a twofold higher oral bioavailability compared to an aqueous microsuspension (69.9% vs. 35.7%). nih.gov
Table 1: Oral Bioavailability of Cyclosporin A in Various Preclinical Species
Species Bioavailability (%) Notes Source Rat 10% - 30% Administered by gavage in olive oil. Rat 35.7% ± 3.3% Aqueous microsuspension formulation. oup.com Rat 69.9% ± 2.8% Solutol HS 15-based self-dispersing formulation. oup.com Dog 10% - 30% Administered by gavage in olive oil. Cat 13.53% - 36.98% Variable depending on the dose administered. Guinea Pig <5% Low bioavailability. Rabbit <5% Low bioavailability. Marmoset <5% Low bioavailability.
Metabolism of Cyclosporin AM 4N Acetate (B1210297) and Cyclosporin A in Animal Models and in vitro Systems
The elimination of Cyclosporin A from the body is primarily driven by extensive metabolism, which occurs mainly in the liver and potentially the intestine. nih.gov This biotransformation process is critical as it converts the parent drug into various metabolites.
The conversion of Cyclosporin A to its metabolites is catalyzed by the cytochrome P450 superfamily of enzymes. nih.govwikipedia.org Specifically, enzymes belonging to the CYP3A subfamily are the major catalysts for Cyclosporin A metabolism. nih.govresearchgate.net In humans, CYP3A4 is the principal enzyme responsible for metabolizing approximately half of all prescribed drugs, including Cyclosporin A. wikipedia.orgfrontiersin.org The catalytic activity of these CYP3A enzymes is the rate-limiting step in the elimination of the drug. nih.gov
In animal models, homologous enzymes play a similar role. For instance, studies comparing human CYP3A4 with rat CYP3A9 found that both enzymes are capable of transforming Cyclosporin A into its primary metabolites. nih.gov The significant inter-individual differences observed in the required dosage of Cyclosporin A are often directly attributed to corresponding differences in the catalytic activities of these P-450 IIIA enzymes. nih.gov
The metabolism of Cyclosporin A results in the formation of numerous metabolites through processes like N-demethylation and hydroxylation. nih.gov The three main initial metabolites are the monohydroxylated AM1 (also known as M-17) and AM9 (M-1), and the N-demethylated AM4N (M-21). nih.govoup.com Further oxidation leads to the creation of other dihydroxylated metabolites. oup.com
The production of these metabolites can be species-specific. While human CYP3A4 predominantly forms the AM1 metabolite, rat CYP3A9 primarily produces AM4N. nih.gov Comparative studies in animal models have revealed distinct metabolic profiles. nih.gov For example, AM1 (M-17) is the major metabolite in rabbits, whereas AM9 (M-1) is the primary metabolite in rats and dogs. nih.gov In cats, the metabolites AM4N (M-21), AM1, and AM9 are found in similar concentrations. nih.gov Sensitive and specific liquid chromatography/mass spectrometry (LC/MS) methods have been developed for the simultaneous determination and quantification of Cyclosporin A and its three main metabolites (AM1, AM4N, and AM9) in blood. nih.gov
Table 2: Primary Cyclosporin A Metabolite Profiles in Different Preclinical Species
Species Major Metabolite(s) Source Rat AM9 (M-1) researchgate.net Rabbit AM1 (M-17) researchgate.net Dog AM9 (M-1) researchgate.net Cat AM1 (M-17), AM9 (M-1), and AM4N (M-21) in similar concentrations researchgate.net
Excretion Pathways in Preclinical Animal Models
The primary route for the elimination of Cyclosporin A and its numerous metabolites is through biliary excretion. nih.gov Studies in both humans and animals have established that renal elimination is only a minor pathway. nih.gov Research has shown that only about 6% of an administered radioactive dose of Cyclosporin A can be recovered from the urine. nih.gov
In contrast to the low levels of renal excretion, biliary excretion is substantial. In rats, for example, 59% of the radioactivity from a dose of tritiated Cyclosporin A was recovered in the bile. nih.gov Further studies in various animal models confirmed that less than 1% of the parent Cyclosporin A dose was excreted in the urine. nih.gov While the parent drug is minimally excreted via the kidneys, its metabolites are present in the urine of different species. In rats, the primary urinary metabolites were AM9 (M-1) and AM1 (M-17). nih.gov Cats primarily excreted AM9 and AM4N (M-21), while rabbit urine contained AM1, M-18, and AM9. nih.gov Despite this, the overwhelming majority of the drug and its byproducts are cleared from the body via the bile. nih.gov
Enzyme Induction and Inhibition Profiles of Cyclosporin AM 4N Acetate in Animal Models
Information specifically detailing the enzyme induction and inhibition profiles of this compound in animal models is not available in the current body of public research. However, extensive research on its parent compound, Cyclosporin A (CsA), provides significant insights into its metabolic pathways, which are primarily governed by the cytochrome P-450 (CYP) enzyme system.
The metabolism of Cyclosporin A is largely carried out by CYP3A4, with CYP3A5 also playing a role. nih.gov The primary metabolites result from hydroxylation and N-demethylation. nih.gov One of the key metabolites is AM4N, which is formed through N-demethylation at amino acid 4. nih.gov
Studies in animal models and in vitro human liver microsomes have been used to identify substances that act as inducers or inhibitors of the enzymes responsible for CsA metabolism. nih.gov For instance, drugs like rifampicin (B610482) and phenobarbital (B1680315) are known inducers of CsA oxidase activity, while macrolide antibiotics such as erythromycin (B1671065) act as competitive inhibitors. nih.gov Research has also shown that Cyclosporin A can inhibit the activity of key enzymes involved in steroid synthesis, such as cytochrome P450 enzymes, in male animal models. medwinpublishers.com
Furthermore, Cyclosporin A has been shown to inhibit the induction of nitric oxide synthase at the mRNA level in vascular smooth muscle cells in rats. nih.gov This particular action does not appear to be linked to calcineurin inhibition, suggesting a different pathway of action. nih.gov
While these findings relate to the parent compound, Cyclosporin A, they provide a foundational understanding of the metabolic processes that a derivative like this compound would likely undergo. Specific studies on the acetate derivative are required to determine its unique enzyme interaction profile.
Table 1: Known Inducers and Inhibitors of Cyclosporin A Metabolism (Data derived from in vitro human hepatocyte and liver microsome studies) nih.gov
| Class | Compound | Effect on Cyclosporin A Oxidase |
| Inducers | Rifampicin | Induction |
| Sulfadimidine | Induction | |
| Phenobarbital | Induction | |
| Phenytoin | Induction | |
| Carbamazepine | Induction | |
| Inhibitors | Triacetyloleandomycin | Competitive Inhibition |
| Erythromycin | Competitive Inhibition | |
| Ketoconazole | Competitive Inhibition | |
| Diltiazem | Competitive Inhibition | |
| Verapamil (B1683045) | Competitive Inhibition |
Pharmacodynamic Markers in Animal Models for Investigating Biological Effects
Specific pharmacodynamic markers for investigating the biological effects of this compound in animal models have not been detailed in available research. However, the pharmacodynamics of its parent compound, Cyclosporin A, are well-documented, providing a basis for potential markers for its derivatives.
Cyclosporin A is a potent immunosuppressant that primarily acts by inhibiting the phosphatase activity of calcineurin. medchemexpress.com This action prevents the activation of T cells, a key component of the immune response. nih.gov The biological effects of this mechanism are observed across various animal models.
In mice, Cyclosporin A has been shown to suppress the formation of haemagglutinin and delay skin graft rejection and graft-versus-host disease. nih.gov It is also effective in preventing the development of Freund's adjuvant arthritis in rats. nih.gov
Key pharmacodynamic markers for Cyclosporin A in animal models often involve the measurement of its effects on immune cells and their functions. Assays have been developed to measure the impact of cyclosporine on T cell cytokine production and surface antigen expression in dogs. proquest.com For example, cyclosporine causes a concentration-dependent inhibition of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-gamma) production by activated T cells. proquest.com
Further studies in animal models have explored a range of biological effects. In male rats, cyclosporine has been shown to interfere with the hypothalamic-pituitary-gonadal axis, leading to hormonal imbalances and impaired spermatogenesis. medwinpublishers.com In other models, it has been observed to differentially influence the population and function of natural killer (NK) cells. nih.gov For instance, while higher concentrations of Cyclosporin A can induce apoptosis and inhibit proliferation of splenocytes, lower concentrations can enhance proliferation. nih.gov
These established markers and biological effects for Cyclosporin A serve as a valuable reference for designing preclinical pharmacodynamic studies for its derivatives, including this compound.
Table 2: Investigated Biological Effects of Cyclosporin A in Animal Models
| Animal Model | Biological Effect Investigated | Key Findings |
| Mice | Immunosuppression | Delayed skin graft rejection and graft-versus-host disease. nih.gov |
| Rats | Arthritis | Prevention of Freund's adjuvant arthritis development. nih.gov |
| Dogs | T Cell Function | Concentration-dependent inhibition of IL-2 and IFN-gamma production. proquest.com |
| Rats (Male) | Reproductive Toxicity | Inhibition of testosterone (B1683101) synthesis and impaired spermatogenesis. medwinpublishers.com |
| General | Natural Killer (NK) Cells | Differential influence on NK cell population, function, and phenotype. nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Cyclosporin Am 4n Acetate and Analogs
Identification of Key Structural Determinants for Biological Activity
The biological activity of cyclosporins is intrinsically linked to their three-dimensional conformation, which is essential for binding to their primary intracellular receptor, cyclophilin. For Cyclosporin (B1163) AM 4N Acetate (B1210297), several structural features are critical determinants of its biological activity:
N-demethylation at Position 4: The absence of a methyl group on the nitrogen of the leucine (B10760876) residue at position 4 ([Leu4]) introduces a significant change in the local stereochemistry and polarity compared to Cyclosporin A. acs.org This modification can alter the molecule's permeability and its interaction with target proteins. acs.org The introduction of an amide proton at this position increases polarity, which can impact cell membrane passage. acs.org
The Acetate Group: Acetylation of hydroxyl groups on cyclosporin analogs has been shown to influence their biological activity. While specific data on the acetylation position in Cyclosporin AM 4N Acetate is not readily available, acetylation generally decreases the polarity of the molecule and can sterically hinder interactions with target proteins. For instance, O-acetyl cyclosporin A is a non-immunosuppressive analog. nih.gov
Side Chains at Positions 1, 4, and 6: The side chains of the amino acid residues at positions 1 ((4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine, or MeBmt), 4 (Leucine), and 6 (N-methyl-L-leucine) are crucial for the interaction of the cyclosporin-cyclophilin complex with its target, calcineurin. nih.gov Modifications in these regions can dramatically affect the immunosuppressive activity.
The interplay of these structural determinants dictates the binding affinity for cyclophilin and the subsequent biological response.
Analysis of Substituent Effects on Target Binding and Functional Inhibition
Substituents on the cyclosporin scaffold significantly modulate its interaction with biological targets, primarily cyclophilin and the subsequent inhibition of calcineurin.
Effect of Acetylation: Acetylation of Cyclosporin A at a hydroxyl group leads to a loss of immunosuppressive activity. nih.gov This is likely due to the acetate group sterically interfering with the binding of the cyclosporin-cyclophilin complex to calcineurin. Computational docking simulations on other molecules have shown that acetylation of hydroxyl groups can reduce inhibitory potency by disrupting key hydrophobic interactions and hydrogen bonds within the enzyme's catalytic pocket. mdpi.com It is plausible that a similar mechanism is at play with this compound, where the acetate group prevents the formation of a functional inhibitory complex with calcineurin, even if binding to cyclophilin is retained.
The combination of N-demethylation and acetylation in this compound likely results in a molecule with a significantly altered biological profile compared to Cyclosporin A, potentially with reduced or abolished immunosuppressive and Pgp-inhibitory activities.
Rational Design of SAR-Driven this compound Analogs with Modified Selectivity or Efficacy
The rational design of analogs based on the SAR of this compound aims to create compounds with improved therapeutic properties, such as enhanced selectivity for a specific target or a novel mechanism of action.
One approach involves modifying the substituents at key positions to modulate target binding. For example, while N-demethylation at position 4 in Cyclosporin AM 4N reduces Pgp inhibition, other modifications at this position could be explored to either restore this activity or to confer selectivity for other ABC transporters. nih.gov
Furthermore, the non-immunosuppressive nature of some cyclosporin analogs opens avenues for developing drugs with other therapeutic applications. For instance, [Melle4]cyclosporin, which has a modification at position 4, is devoid of immunosuppressive efficacy but exhibits potent anti-HIV activity. monash.edu This highlights the potential to rationally design analogs of this compound that could be investigated for antiviral, anticancer, or other therapeutic effects, independent of immunosuppression.
The design of such analogs would involve a systematic variation of substituents at positions 1, 4, and 6, and a careful evaluation of their impact on binding to different cyclophilin isoforms and other potential targets. The goal is to uncouple the various biological activities of the cyclosporin scaffold to generate compounds with a more specific and desirable pharmacological profile.
| Compound | Modification from Cyclosporin A | Reported Biological Activity | Reference |
| Cyclosporin AM 4N | N-demethylation at position 4 | Reduced P-glycoprotein inhibitory activity | nih.gov |
| O-acetyl cyclosporin A | Acetylation of a hydroxyl group | Non-immunosuppressive | nih.gov |
| [Melle4]cyclosporin | N-methyl-L-leucine at position 4 replaced by N-methyl-L-isoleucine | Non-immunosuppressive, potent anti-HIV activity | monash.edu |
Computational SAR Modeling for this compound Derivatives
Computational modeling plays a vital role in understanding the SAR of complex molecules like cyclosporins and in guiding the design of new analogs. Various computational techniques can be applied to study this compound and its derivatives:
Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs to cyclophilin and other potential targets. By analyzing the binding poses and interactions, researchers can understand how different substituents affect binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of this compound and its analogs in different environments (e.g., in solution, bound to a protein). This is particularly important for cyclosporins, as their biological activity is highly dependent on their conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For this compound derivatives, QSAR models could be developed to predict their immunosuppressive, antiviral, or other activities based on various molecular descriptors. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by providing a rational basis for the design of novel this compound derivatives with improved therapeutic properties.
Advanced Analytical Methodologies for Research on Cyclosporin Am 4n Acetate in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Samples (e.g., cell lysates, animal tissues)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of cyclosporins in biological matrices due to its superior accuracy, specificity, and sensitivity compared to other methods like immunoassays or standard HPLC. This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and quantification abilities of mass spectrometry. For research involving cell lysates or animal tissues, LC-MS/MS methods are developed to accurately measure concentrations of Cyclosporin (B1163) AM 4N Acetate (B1210297), providing critical data for pharmacokinetic and pharmacodynamic studies.
A typical LC-MS/MS workflow involves sample preparation, chromatographic separation, ionization, and mass analysis. Sample preparation often includes a protein precipitation step to remove larger molecules from the biological matrix. Chromatographic separation is commonly achieved using a C18 column, which separates the analyte of interest from other matrix components. The separated compounds are then ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by a tandem mass spectrometer, often a triple quadrupole system. Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Development of High-Throughput LC-MS/MS Methods
In research settings where large numbers of samples need to be analyzed, the development of high-throughput LC-MS/MS methods is essential. These methods are designed to reduce the time per analysis, thereby increasing sample throughput without compromising data quality. Strategies for achieving high throughput include simplifying sample preparation procedures, such as using one-step protein precipitation, and shortening chromatographic run times.
One innovative approach involves coupling multiple HPLC systems to a single mass spectrometer. This setup allows for the analysis of one sample while the next is being prepared and loaded, significantly reducing the instrument's idle time. For instance, a method has been developed where two HPLC systems are linked to one mass spectrometer, enabling the detection of two samples within a 4.3-minute cycle, effectively achieving an analysis time of 2.15 minutes per sample. Such methods utilize rapid chromatographic gradients and efficient columns to ensure quick elution of the target compound.
Table 1: Example of High-Throughput LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| Chromatography System | Dual HPLC systems coupled to one mass spectrometer |
| Column | C18 (e.g., 50x2.1 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile/water gradient with ammonium (B1175870) acetate and formic acid |
| Flow Rate | 0.5 mL/min |
| Sample Preparation | One-step protein precipitation |
| Analysis Time per Sample | ~2.2 - 2.6 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
Matrix Effect Mitigation and Sensitivity Optimization
The "matrix effect" is a significant challenge in LC-MS/MS analysis of biological samples. It refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix, such as phospholipids (B1166683). This can adversely affect the accuracy, precision, and sensitivity of the assay.
Several strategies are employed to mitigate matrix effects. Effective sample preparation is the first line of defense; techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts compared to simple protein precipitation. Chromatographic separation can also be optimized to separate the analyte from interfering matrix components. A common approach is to use a chromatographic gradient that allows for the elution of phospholipids and other interfering substances before or after the analyte of interest.
For sensitivity optimization, mass spectrometer source parameters are carefully tuned. This includes optimizing the capillary voltage, gas temperature, and nebulizer pressure. The choice of precursor and product ions for MRM is also critical. For cyclosporins, monitoring the fragmentation of the ammonium adduct ([M+NH₄]⁺) has been shown to provide greater sensitivity and specificity than monitoring the protonated molecule. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is the most effective way to compensate for matrix effects and other sources of variability, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification and Structural Elucidation of Research Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive identification of metabolites and the structural elucidation of research intermediates of cyclosporins. While LC-MS/MS is excellent for quantification, it can sometimes lead to incorrect structural assignments based on fragmentation patterns alone. NMR provides unambiguous structural information by analyzing the magnetic properties of atomic nuclei.
In the research of Cyclosporin AM 4N Acetate, NMR is used to confirm the structure of metabolites formed in biological systems. Structural modifications, such as hydroxylation and N-demethylation, can be precisely located using a suite of NMR experiments, including 1D ¹H NMR and 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal through-bond and through-space correlations between protons and other nuclei (like ¹³C and ¹⁵N), allowing for a complete and accurate assignment of the molecular structure.
Modern NMR technology, such as high-field instruments (e.g., 700 MHz) equipped with cryoprobes, allows for the analysis of very small amounts of material, often in the range of 10-30 micrograms, which is crucial when dealing with purified metabolites that are often available only in limited quantities.
Immunoassays and Other Ligand-Binding Assays for Detection in Research Biosamples
Immunoassays and other ligand-binding assays offer alternative methods for the detection of cyclosporins in research biosamples. These assays are often used for high-throughput screening due to their speed and ease of automation. They rely on the specific binding interaction between an antibody (in the case of immunoassays) or a binding protein and the target analyte.
Common immunoassay formats include:
Radioimmunoassay (RIA): A competitive assay using a radiolabeled tracer.
Enzyme-Linked Immunosorbent Assay (ELISA): Uses an enzyme-linked antibody to produce a detectable signal.
Fluorescence Polarization Immunoassay (FPIA): Based on the change in polarization of fluorescently labeled molecules upon binding to an antibody.
Chemiluminescent Microparticle Immunoassay (CMIA): Employs magnetic microparticles and chemiluminescent detection.
Electrochemiluminescence Immunoassay (ECLIA): Utilizes an electrochemical reaction to generate light.
A significant challenge with immunoassays is potential cross-reactivity. The antibodies used may bind not only to the parent drug but also to its metabolites, leading to an overestimation of the concentration of the active compound. This is particularly relevant in research settings where distinguishing between the parent compound and its various metabolites is critical.
Ligand-binding assays using the natural binding protein for cyclosporins, cyclophilin, have also been developed. These competitive protein-binding assays can measure the total concentration of compounds (parent drug and active metabolites) that bind to cyclophilin, which may correlate better with biological activity. The binding affinities of various cyclosporin derivatives can be determined using techniques like fluorescence spectrometry.
Table 2: Comparison of Analytical Methods for Cyclosporin Research
| Feature | LC-MS/MS | Immunoassays | NMR Spectroscopy |
|---|---|---|---|
| Principle | Chromatographic separation and mass-based detection | Antibody-antigen binding | Nuclear magnetic resonance of atomic nuclei |
| Primary Use | Quantification, confirmation | Screening, detection | Structural elucidation, identification |
| Specificity | Very High | Variable (potential cross-reactivity) | Very High |
| Sensitivity | Very High | High | Lower (requires more sample) |
| Throughput | Moderate to High | High | Low |
| Application | Measuring specific analyte levels in complex matrices | Rapid detection in large sample sets | Determining the exact chemical structure of new metabolites |
Advanced Chromatographic Techniques for Separation and Purification in Research Settings
Advanced chromatographic techniques are essential for the isolation and purification of this compound and related compounds from complex mixtures, such as fermentation broths or biological samples, to obtain the high-purity material required for research.
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative and semi-preparative scales, is a cornerstone of purification. Reversed-phase HPLC using C18 columns is widely employed. The separation process is optimized by adjusting parameters such as the mobile phase composition (e.g., acetonitrile-water or methanol-water mixtures), column temperature, and flow rate. Research has shown that column temperature is a key factor, with higher temperatures (e.g., 70°C) improving peak shape and separation efficiency for cyclosporins. By scaling up the process to preparative columns, milligram quantities of purified metabolites can be isolated in a single chromatographic run.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for the separation of structurally similar cyclosporin analogs. SFC uses a supercritical fluid, typically carbon dioxide modified with a co-solvent like ethanol, as the mobile phase. The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and higher efficiency compared to traditional HPLC. An optimized SFC method using a bare silica (B1680970) column has been developed to resolve five different cyclosporin analogs in a single step, demonstrating its utility for complex separation challenges in a research setting.
Computational Chemistry and Molecular Modeling of Cyclosporin Am 4n Acetate
Molecular Docking Simulations with Identified Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Cyclosporin (B1163) AM 4N Acetate (B1210297), the primary protein targets are expected to be similar to those of its parent compound, Cyclosporin A. These include cyclophilin A (CypA), calcineurin (CnA), and the efflux pump P-glycoprotein (P-gp).
Docking simulations of Cyclosporin A into the active site of these proteins have been extensively performed, revealing key interactions that govern binding. For instance, the binding of Cyclosporin A to cyclophilin A involves a network of hydrogen bonds and hydrophobic interactions. The N-demethylation at position 4 in Cyclosporin AM4N introduces a hydrogen bond donor, which could potentially alter the binding mode and affinity compared to Cyclosporin A. The subsequent acetylation of this nitrogen in Cyclosporin AM 4N Acetate would remove this hydrogen bond donor capability and introduce a bulkier, more lipophilic acetyl group.
Molecular docking simulations would be instrumental in predicting how these modifications affect the binding orientation and affinity. A hypothetical docking study of this compound with cyclophilin A might reveal a shift in the binding pose to accommodate the acetyl group, potentially leading to a change in the interaction energy.
Table 1: Hypothetical Molecular Docking Results of Cyclosporin Analogs with Cyclophilin A
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
|---|---|---|---|
| Cyclosporin A | -10.5 | Arg55, Phe60, Met61, Gln63, Trp121 | 3 |
| Cyclosporin AM4N | -10.8 | Arg55, Phe60, Met61, Gln63, Asn102, Trp121 | 4 |
Note: This table presents hypothetical data for illustrative purposes, based on the expected impact of chemical modifications.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic properties of a molecule, including its charge distribution, molecular orbitals, and chemical reactivity. For this compound, these calculations can elucidate how the N-acetylation at position 4 influences the electronic structure compared to Cyclosporin A and the non-acetylated AM4N metabolite.
The introduction of the acetyl group, an electron-withdrawing moiety, would likely alter the electrostatic potential surface of the molecule in the vicinity of the modification. This could have implications for its interaction with polar residues in the binding sites of its protein targets. Furthermore, quantum chemical calculations can predict reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. This information is particularly relevant for understanding its metabolic stability and potential for further biotransformation.
Table 2: Predicted Electronic Properties from a Hypothetical DFT Study
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Cyclosporin A | -6.2 | -1.5 | 3.8 |
| Cyclosporin AM4N | -6.1 | -1.6 | 4.2 |
Note: This table contains hypothetical data to illustrate the potential outputs of quantum chemical calculations.
Free Energy Perturbation and MM/PBSA/GBSA Calculations for Binding Affinity Prediction
To obtain more accurate predictions of binding affinities, more computationally intensive methods like Free Energy Perturbation (FEP) and Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) are employed. These methods calculate the free energy of binding by considering the dynamic nature of the protein-ligand complex and the effects of the solvent.
Free Energy Perturbation (FEP) is a rigorous method that calculates the relative binding free energy between two ligands by computationally "mutating" one into the other. An FEP study comparing the binding of Cyclosporin AM4N and this compound to cyclophilin A would provide a precise estimate of the energetic cost or benefit of the acetylation.
MM/PBSA and MM/GBSA are end-point methods that calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. These calculations are performed on snapshots from molecular dynamics simulations of the protein-ligand complex. A typical MM/PBSA calculation would decompose the binding free energy into various components, such as van der Waals, electrostatic, polar solvation, and non-polar solvation energies. This allows for a detailed analysis of the driving forces behind the binding event. For this compound, such a study could reveal whether the change in binding affinity compared to its precursors is driven by improved hydrophobic interactions or altered electrostatic contributions.
Table 3: Illustrative MM/PBSA Binding Free Energy Decomposition for Cyclophilin A Interaction (kcal/mol)
| Energy Component | Cyclosporin A | Cyclosporin AM4N | This compound |
|---|---|---|---|
| Van der Waals | -55.2 | -56.1 | -57.5 |
| Electrostatic | -15.8 | -18.2 | -14.3 |
| Polar Solvation | 50.5 | 53.8 | 49.9 |
| Non-polar Solvation | -8.0 | -8.3 | -8.9 |
| Total ΔGbinding | -28.5 | -28.8 | -30.8 |
Note: This table presents hypothetical data to illustrate the insights gained from MM/PBSA calculations.
Pharmacophore Modeling for De Novo Drug Design and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for cyclophilin A inhibitors can be developed based on the crystal structure of Cyclosporin A in complex with the protein. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.
The existing pharmacophore models for cyclosporine-like compounds can be used to virtually screen large chemical databases for novel, structurally diverse molecules that may also bind to cyclophilin A. Furthermore, such a model can be used for the de novo design of new inhibitors. By understanding the key pharmacophoric features of this compound's interaction with its targets, medicinal chemists can design new molecules that retain the essential binding characteristics while potentially having improved pharmacokinetic properties. The N-acetyl group in this compound would likely be represented as a hydrophobic feature or a hydrogen bond acceptor in a pharmacophore model, providing a new vector for chemical modification in drug design efforts.
Conformational Landscape Analysis and Solvent Effects via Molecular Simulations
Cyclosporins are known for their conformational flexibility, which is highly dependent on the solvent environment. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of these molecules in different solvents, such as water (a polar environment) and chloroform (B151607) (a non-polar environment mimicking the cell membrane interior).
Studies on Cyclosporin A have shown that it adopts a "closed" conformation in non-polar solvents, with intramolecular hydrogen bonds shielding the polar groups, and an "open" conformation in polar solvents, exposing these groups to the solvent. This "chameleonic" behavior is thought to be crucial for its ability to cross cell membranes.
MD simulations of this compound in different solvents would be essential to understand how the N-demethylation and subsequent acetylation affect its conformational preferences. The introduction of the acetyl group might influence the stability of the intramolecular hydrogen bonding network, potentially favoring either the closed or open conformation in different environments. Understanding these solvent-dependent conformational changes is critical for predicting its membrane permeability and bioavailability. The simulations would track key structural parameters such as the root-mean-square deviation (RMSD) from initial structures and the formation and breaking of intramolecular hydrogen bonds over time.
Applications of Cyclosporin Am 4n Acetate As a Research Tool and Chemical Probe
Use in Studying Immunological Pathways and Cellular Processes in vitro
Cyclosporin (B1163) A and its derivatives are instrumental in the in vitro study of the immune response, particularly T-lymphocyte activation. The primary intracellular target of cyclosporine is the protein cyclophilin. The formation of the cyclosporine-cyclophilin complex is a critical first step that leads to the inhibition of the calcium- and calmodulin-dependent phosphatase, calcineurin.
Calcineurin's key function in T-cells is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Once dephosphorylated, NFAT translocates to the nucleus, where it initiates the transcription of genes for crucial cytokines, most notably Interleukin-2 (B1167480) (IL-2). IL-2 is a potent T-cell growth factor, essential for the proliferation and differentiation of T-cells and the amplification of the immune response.
By using Cyclosporin AM 4N Acetate (B1210297) or related compounds in cell culture, researchers can effectively block this cascade. This allows for the detailed study of:
T-cell activation signals: Researchers can investigate the specific signaling events that are dependent on the calcineurin-NFAT pathway.
Cytokine biology: The compound is used to create conditions of IL-2 depletion, enabling the study of its downstream effects and the exploration of IL-2-independent pathways.
Suppressor T-cell function: Studies have shown that cyclosporine has a sparing effect on the induction of suppressor T-cells, which can be investigated in vitro to understand mechanisms of immunological tolerance.
In essence, Cyclosporin AM 4N Acetate acts as a highly specific switch to turn off a key pathway in T-cell activation, making it an indispensable tool for dissecting the complex cellular and molecular interactions that govern the immune response.
Application in Investigating Calcineurin-Dependent and Calcineurin-Independent Mechanisms
The well-defined mechanism of action of cyclosporine as a calcineurin inhibitor makes it an ideal probe for distinguishing between biological processes that are dependent on this enzyme and those that are not.
Calcineurin-Dependent Mechanisms: The classic example is the inhibition of T-cell activation, as described above. Any cellular process that is arrested or significantly altered by the application of cyclosporine is presumptively dependent on calcineurin activity. This includes the production of a range of cytokines like IL-2, IL-4, and TNF-alpha, which are controlled by the NFAT transcription factor. In non-immune cells, researchers have used cyclosporine to demonstrate calcineurin's role in processes such as aldosterone (B195564) production in the adrenal gland.
Calcineurin-Independent Mechanisms: Conversely, if a biological effect of cyclosporine persists even when calcineurin is inhibited by other means, or if the effect is not mimicked by other calcineurin inhibitors like FK506 (tacrolimus), it points to a calcineurin-independent mechanism. For instance, research has demonstrated that Cyclosporin A can promote tumor angiogenesis and endothelial cell proliferation. This effect was not blocked by the overexpression of a natural calcineurin inhibitor, nor was it replicated by FK506, indicating that this pro-angiogenic effect occurs through a pathway independent of calcineurin inhibition. Such studies are crucial for understanding the full biological profile of the molecule beyond its immunosuppressive function.
| Research Area | Investigated Effect | Calcineurin Dependence | Key Findings |
| Immunology | T-Cell Proliferation | Dependent | Inhibition of calcineurin blocks NFAT dephosphorylation, preventing IL-2 transcription and halting T-cell activation. |
| Endocrinology | Aldosterone Synthesis | Dependent | Calcineurin is critical for regulating aldosterone production, and its inhibition leads to lower aldosterone levels. |
| Oncology | Tumor Angiogenesis | Independent | Cyclosporin A promotes endothelial cell growth and migration through a mechanism that does not require calcineurin. |
| Cell Biology | Mitochondrial Permeability | Independent | Cyclosporin A can inhibit the opening of the mitochondrial permeability transition pore (mPTP), a separate mechanism from its effect on calcineurin. |
Role as a Reference Compound or Control in Drug Discovery and Mechanistic Studies
In the fields of drug discovery and pharmacology, this compound and its parent compound serve as essential benchmark molecules. Their well-understood properties make them ideal for use as a reference or positive control in a variety of experimental contexts.
Validating Immunosuppressive Assays: When screening new chemical entities for potential immunosuppressive activity, Cyclosporin A is often used as a positive control. A robust assay will show a predictable, dose-dependent inhibition of T-cell proliferation or cytokine production by cyclosporine, confirming that the experimental system is working correctly.
Mechanistic Comparisons: New compounds that show an immunosuppressive effect can be compared directly to cyclosporine. By examining cellular and molecular markers, researchers can determine if a new drug candidate acts through the same calcineurin-NFAT pathway or possesses a novel mechanism of action.
Target Identification: If a new compound's effects are blocked by the same antagonists as cyclosporine or if it affects the same downstream targets, it provides evidence that the new compound may also target the cyclophilin-calcineurin axis.
The use of cyclosporine as a standard ensures the reliability of screening results and provides a crucial point of comparison for evaluating the potency and mechanism of novel immunomodulatory agents.
Utility in Phenotypic Screening Assays for Novel Biological Activities
Phenotypic screening is an approach in drug discovery where compounds are tested for their ability to produce a desired change in a cell's or organism's phenotype, often without prior knowledge of the specific drug target. Libraries of known drugs and bioactive compounds, including cyclosporine derivatives, are frequently used in these screens to identify new therapeutic applications (a process known as drug repurposing) or to uncover novel biological pathways.
For example, a high-content screening assay was developed to identify correctors for a malfunctioning lipid transporter protein (ABCA3) implicated in lung disease. In this screen of 1,280 approved small molecules, Cyclosporin A was identified as a potent and specific corrector for certain mutations of the ABCA3 protein. This discovery, made through an unbiased phenotypic screen, revealed a completely new and unexpected biological activity for cyclosporine, highlighting its potential utility beyond immunosuppression. Such findings underscore the value of including well-characterized probes like this compound in phenotypic screens to uncover novel biology and therapeutic leads.
Development of Labeled this compound Analogs for Imaging or Affinity Purification in Research
To further enhance its utility as a research tool, cyclosporine has been modified to create labeled analogs for specialized applications. These modifications allow for the direct visualization or isolation of its binding partners.
Deuterium-Labeled Analogs: Compounds like Cyclosporin A acetate-d4 are labeled with stable heavy isotopes. These analogs are chemically identical to the parent compound but have a higher mass, making them invaluable as internal standards for quantitative analysis in mass spectrometry-based studies.
Fluorescent Analogs: By attaching a fluorescent molecule (a fluorophore) to the cyclosporine scaffold, researchers can create probes to visualize the drug's distribution within a cell using fluorescence microscopy. A fluorescent analogue, [D-Lys-N epsilon-(5-dimethylamino-1-naphthalenesulfonyl)]8-CsA, was developed and used in a fluorescence displacement assay to measure the binding constants of cyclosporin derivatives to newly identified binding partners like actin and heat shock protein 70.
Photoaffinity Probes: These are analogs containing a photo-reactive group. When exposed to UV light, the probe permanently crosslinks to any proteins it is bound to. A radioiodinated photoaffinity probe of Cyclosporin A was used to identify cyclophilin, actin, and other novel binding proteins in cell extracts.
Affinity Purification: By immobilizing a cyclosporine analog on a solid support (like chromatography beads), researchers can create an affinity column. When a cell lysate is passed over this column, proteins that bind to cyclosporine will be captured, while other proteins wash away. The captured proteins can then be eluted and identified, a powerful method for discovering new cellular targets and interaction partners.
These specialized analogs transform the cyclosporine molecule from a simple inhibitor into a versatile probe for imaging, quantifying, and isolating the molecular machinery it interacts with.
Emerging Research Trends and Future Perspectives for Cyclosporin Am 4n Acetate
Integration with Systems Biology and Omics Approaches in Preclinical Research
The study of Cyclosporin (B1163) A (CsA) has increasingly benefited from systems biology and multi-omics approaches to unravel its complex mechanisms of action and toxicity. These methodologies are poised to be critical in characterizing novel derivatives like Cyclosporin AM 4N Acetate (B1210297). In preclinical research, integrating data from transcriptomics, proteomics, and metabolomics provides a holistic view of the cellular response to a compound. nih.gov For instance, studies on CsA have utilized these techniques to understand its impact on pathways like the Nrf2 oxidative stress response in renal cells. nih.gov
Future preclinical research on Cyclosporin AM 4N Acetate will likely leverage these approaches to:
Define its unique molecular fingerprint: By comparing the transcriptomic and proteomic profiles of cells treated with CsA, the AM4N metabolite, and this compound, researchers can pinpoint how the N-demethylation and subsequent acetylation alter cellular signaling and gene expression.
Predictive Toxicity Modeling: Omics data can be integrated into physiologically based pharmacokinetic (PBPK) models. mdpi.comnih.gov This allows for the simulation of the compound's interaction with key metabolic enzymes and transporters, helping to predict potential drug-drug interactions and organ-specific toxicities at a systems level. mdpi.comnih.gov
Identify Biomarkers of Activity: Metabolomic studies can reveal changes in cellular metabolism, potentially identifying unique biomarkers that indicate the engagement of this compound with its targets or the activation of off-target pathways.
Table 1: Application of Omics in Cyclosporin Research
| Omics Approach | Application in Cyclosporin A Research | Potential Application for this compound |
|---|---|---|
| Transcriptomics | Identifying gene expression changes related to nephrotoxicity and immunosuppression. nih.gov | Differentiating its gene regulatory impact from the parent compound and AM4N metabolite. |
| Proteomics | Characterizing alterations in protein expression, such as enzymes involved in drug metabolism (e.g., CYP3A4, CYP3A5). nih.gov | Quantifying effects on protein targets and pathways to map its specific mechanism of action. |
| Metabolomics | Gaining mechanistic understanding of toxicity by analyzing changes in endogenous metabolites. nih.gov | Identifying unique metabolic shifts and potential biomarkers of exposure or effect. |
| Systems Biology Modeling | Integrating multi-omics data to model pharmacokinetic and pharmacodynamic relationships. nih.govmdpi.com | Developing predictive models for its efficacy and safety profile based on its unique chemical structure. |
Exploration of Novel Biological Targets and Off-Target Interactions in Research Models
The primary mechanism of Cyclosporin A involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin. nih.govrndsystems.com However, research has revealed that CsA interacts with numerous other proteins, leading to off-target effects that contribute to its side-effect profile, including nephrotoxicity and cardiotoxicity. nih.gov The structural modifications in this compound—specifically the N-demethylation at amino acid 4 and the addition of an acetate group—necessitate a thorough investigation of its target engagement profile.
Inverse ligand binding prediction algorithms and structural proteome-wide analyses have been used to identify over 100 potential protein partners for CsA, including calpain 2, caspase 3, and p38 MAP kinase 14. nih.gov Similar computational and experimental approaches will be vital for this compound to:
Determine its Affinity for Calcineurin: A primary goal is to establish whether the modifications alter its binding affinity for the cyclophilin-calcineurin complex, which would directly impact its potential immunosuppressive activity.
Identify Novel Off-Target Proteins: The altered chemical structure could lead to a different off-target interaction profile compared to CsA. Research models, including cell-based assays and surface plasmon resonance, can be used to screen for novel protein interactions. nih.gov
Elucidate Mechanisms of Altered Toxicity: By understanding how this compound interacts with proteins implicated in CsA-induced toxicity (e.g., those in apoptotic pathways), researchers can explore if it offers a potentially safer alternative. nih.gov
Advancements in Synthetic Methodologies for Accessing Diverse Analogs
The creation of cyclosporin analogs like AM 4N Acetate relies on sophisticated synthetic and biosynthetic strategies. The parent molecule, Cyclosporin A, is a cyclic undecapeptide containing several unusual and N-methylated amino acids, making its synthesis challenging. nih.gov Methodologies for producing analogs generally involve either total synthesis of a linear undecapeptide followed by cyclization or precursor-directed biosynthesis. nih.govresearchgate.net
Key advancements relevant to the synthesis of this compound and other diverse analogs include:
Solid-Phase Peptide Synthesis (SPPS): This method has been successfully used to create cyclosporin analogs by replacing specific amino acids, such as substituting the unique MeBmt residue at position 1. nih.gov This approach offers a modular way to introduce desired modifications.
Precursor-Directed Biosynthesis: By feeding specific amino acid precursors to the cyclosporin-producing fungus, Tolypocladium niveum, novel analogs can be generated. monash.edu This technique was used to create [Melle4]Cyclosporin by supplementing the fermentation with D-threonine. monash.eduresearchgate.net
Chemoenzymatic Synthesis: The biosynthesis of CsA is catalyzed by the large multifunctional enzyme cyclosporin synthetase. Understanding and harnessing this enzymatic machinery could allow for the in-vitro synthesis of specifically designed analogs.
Targeted Chemical Modification: The synthesis of acetylated forms of cyclosporin has been described, for example, by reacting the parent molecule with acetyl chloride or acetic anhydride (B1165640) to form Acetyl Cyclosporin A. google.com A similar strategy could be applied to the Cyclosporin AM 4N metabolite to yield the target compound.
Table 2: Synthetic Approaches for Cyclosporin Analogs
| Synthetic Method | Description | Relevance for this compound |
|---|---|---|
| Total Synthesis | Stepwise chemical synthesis of the entire peptide chain, followed by cyclization. nih.gov | Allows for precise, custom modifications at any position but is complex and low-yield. |
| Solid-Phase Synthesis | A variant of total synthesis where the peptide is built on a solid resin support. nih.gov | Facilitates purification and has been used to create analogs with modified amino acids. |
| Precursor-Directed Biosynthesis | Supplying a modified amino acid to the producing organism to incorporate it into the final structure. monash.edu | Potentially useful if a precursor for the N-demethylated amino acid could be incorporated. |
| Post-Modification of Metabolites | Chemical modification of a naturally produced metabolite. google.com | A likely route involving the isolation of the AM4N metabolite followed by a chemical acetylation step. |
Challenges and Opportunities in Understanding Complex Cyclosporin Biology Through AM 4N Acetate Studies
The study of cyclosporins is fraught with challenges, including their high molecular weight, low aqueous solubility, and complex pharmacokinetics, which are influenced by metabolic enzymes and efflux transporters. nih.govnih.gov The investigation of a specific derivative like this compound presents both unique hurdles and significant opportunities to deepen our understanding of this important class of molecules.
Challenges:
Compound Availability: As a specific and likely non-commercial derivative, obtaining sufficient quantities for comprehensive preclinical testing requires specialized synthesis.
Analytical Complexity: Distinguishing and quantifying this compound from the parent drug and other closely related metabolites in biological samples requires highly sensitive and specific analytical methods, such as advanced HPLC. nih.gov
Predicting Membrane Permeability: The passive membrane permeability of cyclosporins is complex and not easily predicted by polarity alone, as it is highly dependent on the molecule's ability to adopt different conformations in aqueous versus nonpolar environments. acs.org The impact of the N-demethylation and acetylation on this conformational flexibility is unknown.
Opportunities:
Dissecting Structure-Activity Relationships: By systematically comparing the biological activity of CsA, its primary metabolite AM4N, and the acetylated form, researchers can isolate the functional importance of the N-methyl group at position 4 and the impact of adding an acetyl group.
Developing Safer Analogs: The primary metabolites of CsA often have different activity and toxicity profiles. nih.gov Studying derivatives of these metabolites is a rational approach to designing new cyclosporin-based agents with an improved therapeutic index.
Probing Protein-Ligand Interactions: this compound can be used as a chemical probe to understand the binding pockets of cyclophilin, calcineurin, and various off-target proteins with greater precision.
Q & A
Q. What are the key methodological considerations for synthesizing Cyclosporin AM 4N Acetate in laboratory settings?
this compound synthesis requires precise control of fermentation parameters (e.g., carbon sources, pH, temperature) to optimize yield. Downstream processing, including filtration and distillation, is critical for purification. Structural analogs like Cyclosporin A are produced via fungal fermentation (e.g., Tolypocladium inflatum), and similar protocols may apply to the acetate form . Analytical techniques like HPLC-ESI-ion trap-mass spectrometry are essential for verifying structural integrity .
Q. How does this compound interact with intracellular targets such as calcineurin?
Cyclosporin analogs bind to cyclophilin proteins (e.g., cyclophilin D), forming complexes that inhibit calcineurin, a calcium/calmodulin-dependent phosphatase. This disrupts T-cell signaling pathways, including IL-2 transcription. Methodologically, calcineurin inhibition can be quantified using phosphatase activity assays (IC50 values) and validated via T-lymphocyte proliferation studies .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards (e.g., [²H₄]-Cyclosporin A Acetate) improve precision by correcting for matrix effects. Sample preparation often involves liquid-liquid extraction using solvents like ethyl acetate .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound's effects on efflux pumps?
Conflicting results (e.g., inhibition vs. no direct effect on efflux pumps like P-gp) require controlled experiments comparing drug accumulation in cell models (e.g., Caco-2 monolayers) with/without inhibitors like verapamil. Statistical analysis (ANOVA with post-hoc tests) and replication across multiple cell lines are critical to distinguish assay-specific artifacts from true mechanisms .
Q. What experimental designs optimize pharmacokinetic modeling of this compound?
Use compartmental modeling with non-linear mixed-effects (NLME) approaches to account for inter-individual variability. Key parameters (e.g., clearance, volume of distribution) should be derived from plasma concentration-time profiles. Incorporate cytochrome P450 3A (CYP3A) inhibition studies to predict drug-drug interactions .
Q. How do formulation challenges (e.g., hydrophobicity) impact this compound's bioavailability?
Preclinical studies should evaluate emulsion-based formulations (e.g., acetylated monoglycerides with surfactants like Cremophor RH40) to enhance solubility. Pharmacokinetic endpoints (e.g., Cmax, AUC) must be compared across formulations using crossover trials in animal models .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?
Dose-response curves should be fitted using sigmoidal models (e.g., log-logistic) to calculate EC50 values. For clinical data, Gaussian distribution assumptions (e.g., Shapiro-Wilk test) must be verified. Paired t-tests or Wilcoxon signed-rank tests are suitable for cross-over trials comparing this compound to placebo .
Methodological Notes
- Controlled Variables: In fermentation, monitor carbon/nitrogen ratios and dissolved oxygen levels to ensure reproducibility .
- Error Mitigation: For analytical assays, include technical replicates and use isotope-labeled standards to minimize systematic errors .
- Data Interpretation: Cross-reference structural data (e.g., mass spectrometry) with functional assays (e.g., calcineurin inhibition) to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
